2,2,6,7-Tetramethyl-2,3-dihydrobenzofuran-5-ol
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Overview
Description
2,2,6,7-Tetramethyl-2,3-dihydrobenzofuran-5-ol is a chemical compound belonging to the benzofuran family. Benzofurans are known for their diverse biological and pharmacological activities, making them a significant focus in drug discovery and development
Preparation Methods
The synthesis of 2,2,6,7-Tetramethyl-2,3-dihydrobenzofuran-5-ol typically involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another common method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Industrial production methods often employ transition-metal catalysis for the cyclization of aryl acetylenes .
Chemical Reactions Analysis
2,2,6,7-Tetramethyl-2,3-dihydrobenzofuran-5-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
2,2,6,7-Tetramethyl-2,3-dihydrobenzofuran-5-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the study of reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,2,6,7-Tetramethyl-2,3-dihydrobenzofuran-5-ol involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways or induce apoptosis in cancer cells by activating specific signaling cascades .
Comparison with Similar Compounds
2,2,6,7-Tetramethyl-2,3-dihydrobenzofuran-5-ol can be compared with other benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications .
Properties
CAS No. |
26172-18-9 |
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Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2,2,6,7-tetramethyl-3H-1-benzofuran-5-ol |
InChI |
InChI=1S/C12H16O2/c1-7-8(2)11-9(5-10(7)13)6-12(3,4)14-11/h5,13H,6H2,1-4H3 |
InChI Key |
OVEJSFXCEFGPCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2CC(OC2=C1C)(C)C)O |
Origin of Product |
United States |
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